molecular formula C12H18BrN3O B14799077 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14799077
M. Wt: 300.19 g/mol
InChI Key: ZUOLQSICFCBCFJ-UHFFFAOYSA-N
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Description

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide is a brominated pyridine derivative featuring a propanamide backbone with an isopropyl group and a primary amino moiety.

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C12H18BrN3O/c1-8(2)16(12(17)9(3)14)7-10-4-5-15-11(13)6-10/h4-6,8-9H,7,14H2,1-3H3

InChI Key

ZUOLQSICFCBCFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=NC=C1)Br)C(=O)C(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural attributes of the target compound and analogs:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Substituents/Functional Groups Potential Applications
Target Compound C₁₃H₁₉BrN₃O 337.22 2-bromo-pyridin-4-yl, isopropyl, primary amino, propanamide Kinase inhibitors, CNS therapeutics
N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide C₁₀H₁₂BrClN₂O 291.57 5-bromo-4-chloro-pyridin-2-yl, 2,2-dimethylpropanamide Antimicrobial agents
(S)-2-amino-N-(2-iodobenzyl)-N-isopropylpropanamide C₁₃H₁₉IN₂O 346.21 2-iodo-benzyl, isopropyl, primary amino, propanamide Radiopharmaceuticals
2-(2-fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide C₂₄H₂₃FNO 360.45 2-fluoro-biphenyl-4-yl, amphetamine-derived substituent, propanamide Analgesics, anti-inflammatory agents
2-bromo-2-methyl-N-(4-nitrophenyl)propanamide C₁₀H₁₁BrN₂O₃ 287.11 2-bromo-2-methylpropanamide, 4-nitro-phenyl Organic synthesis intermediates
Key Observations:
  • Halogen Effects: Bromine in the target compound’s pyridine ring (position 2) may enhance electrophilic reactivity compared to chlorine or fluorine in analogs .
  • Backbone Diversity : The target’s propanamide contrasts with sulfonamide () or dimethylpropanamide (), altering hydrogen-bonding capacity and metabolic stability.
  • Substituent Positioning : The 2-bromo-4-pyridinylmethyl group in the target compound may favor π-π stacking in biological targets, unlike para-substituted nitrophenyl () or ortho-iodobenzyl () groups.

Physicochemical Properties

  • Solubility: The amino group in the target compound may improve aqueous solubility compared to non-polar analogs like 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide (logP ~2.5) .

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